N-benzyl-2-[11-(3,4-dimethylphenyl)-10,12-dioxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6)-dien-9-yl]acetamide N-benzyl-2-[11-(3,4-dimethylphenyl)-10,12-dioxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6)-dien-9-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 892268-35-8
VCID: VC11901490
InChI: InChI=1S/C26H25N3O3S/c1-16-11-12-19(13-17(16)2)29-24(31)23-20-9-6-10-21(20)33-25(23)28(26(29)32)15-22(30)27-14-18-7-4-3-5-8-18/h3-5,7-8,11-13H,6,9-10,14-15H2,1-2H3,(H,27,30)
SMILES: CC1=C(C=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)NCC4=CC=CC=C4)SC5=C3CCC5)C
Molecular Formula: C26H25N3O3S
Molecular Weight: 459.6 g/mol

N-benzyl-2-[11-(3,4-dimethylphenyl)-10,12-dioxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6)-dien-9-yl]acetamide

CAS No.: 892268-35-8

Cat. No.: VC11901490

Molecular Formula: C26H25N3O3S

Molecular Weight: 459.6 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-2-[11-(3,4-dimethylphenyl)-10,12-dioxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6)-dien-9-yl]acetamide - 892268-35-8

Specification

CAS No. 892268-35-8
Molecular Formula C26H25N3O3S
Molecular Weight 459.6 g/mol
IUPAC Name N-benzyl-2-[11-(3,4-dimethylphenyl)-10,12-dioxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-9-yl]acetamide
Standard InChI InChI=1S/C26H25N3O3S/c1-16-11-12-19(13-17(16)2)29-24(31)23-20-9-6-10-21(20)33-25(23)28(26(29)32)15-22(30)27-14-18-7-4-3-5-8-18/h3-5,7-8,11-13H,6,9-10,14-15H2,1-2H3,(H,27,30)
Standard InChI Key CHKASTLPFILJJT-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)NCC4=CC=CC=C4)SC5=C3CCC5)C
Canonical SMILES CC1=C(C=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)NCC4=CC=CC=C4)SC5=C3CCC5)C

Introduction

Synthesis

While specific synthetic pathways for this exact compound are not readily available, similar compounds are often synthesized through:

  • Cyclization reactions to form the tricyclic core.

  • Introduction of substituents (e.g., benzyl or dimethylphenyl groups) via nucleophilic substitution or coupling reactions.

  • Final functionalization to incorporate amide linkages using acylation reagents.

The synthesis would likely involve careful control of reaction conditions to ensure regioselectivity and stereoselectivity.

Potential Applications

Based on structural analogs:

  • Pharmacological Activity: Compounds with similar frameworks often exhibit antimicrobial, anticancer, or anti-inflammatory properties due to their ability to interact with biological targets such as enzymes or receptors.

  • Molecular Docking Studies: The compound could be screened in silico for binding affinity to enzymes like lipoxygenase (LOX) or other relevant proteins.

Table: Biological Activities of Analogous Compounds

Compound ClassActivityMechanism of Action
N-Benzyl derivativesAntioxidant, anti-inflammatoryInhibition of lipoxygenase (LOX)
Dimethylphenyl-substituted heterocyclesAntimicrobial, anticancerInteraction with bacterial enzymes
Tricyclic sulfur/nitrogen-containing compoundsEnzyme inhibitionBinding at active sites of target proteins

Analytical Characterization

For compounds like this:

  • Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1H^1H, 13C^{13}C) is used for structural confirmation.

  • Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy: Identifies functional groups like amides and ketones.

Future Research Directions

  • In Vitro Testing: Evaluate antimicrobial, anticancer, or anti-inflammatory properties using established assays.

  • Docking Studies: Predict interactions with biological targets using computational tools.

  • Structure Optimization: Modify substituents to enhance activity or reduce toxicity.

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